6-Bromoisoquinoline-1-carbonitrile and its derivatives have been analyzed for their molecular structures using techniques such as X-ray diffraction and DFT calculations [, , , , , ]. These analyses provide information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, which are crucial for understanding its reactivity and interactions with other molecules. For instance, X-ray diffraction analysis of (η2-1,3-Di-tert-butyl-2,5-dioxo-3-cyclopentene-1-carbonitrile)bis(triphenylphosphine)platinum(0)–diethyl ether revealed a significant difference in the lengths of the two metal-carbon bonds of the olefin due to the presence of bulky tert-butyl groups []. Similarly, in the crystal structure of 2-[(tert-butyldimethylsilyloxy)-6-phenyl]-1-cyclohexene-1-carbonitrile, the phenyl substituent was observed in an axial-like orientation, suggesting minimization of steric interactions with the neighboring nitrile group [].
The primary chemical reactions involving 6-bromoisoquinoline-1-carbonitrile focus on modifying its structure through the bromine and cyano groups. The Buchwald–Hartwig amination reaction is a key example, allowing for the replacement of the bromine with an amine group []. This reaction has been successfully employed on a large scale, yielding pharmaceutical intermediates []. Other reactions involve the cyano group, such as its hydrolysis to form carboxamide or carboxylic acid derivatives []. Additionally, the double bond adjacent to the cyano group can undergo reactions like conjugate addition, as seen in the reaction of 1-oxo-2-alkene-2-carbonitriles with Grignard reagents [].
While a specific mechanism of action for 6-bromoisoquinoline-1-carbonitrile is not explicitly detailed in the provided literature, its derivatives, often synthesized via modifications to its structure, exhibit various mechanisms of action depending on their specific applications. For example, some derivatives demonstrate anticancer activity through the inhibition of tyrosine kinase receptors such as EGFR and VEGFR-2 []. Others, like 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, exhibit antihypertensive effects by blocking L-type calcium channels []. Molecular docking studies often support these findings by providing insights into the interactions between the compound and its target protein [, ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: